6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both triazole and pyridazine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine with 6-methoxypyridine-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The triazole and pyridazine rings can undergo oxidation and reduction reactions, modifying the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Cyclization often requires the use of strong acids or bases as catalysts and is performed under reflux conditions.
Major Products Formed
The major products formed from these reactions include substituted triazolopyridazines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activity .
Scientific Research Applications
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used as a molecular probe to study enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: A closely related compound with similar structural features but lacking the methoxypyridinyl group.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Another derivative with an ethyl ester group, used in similar research applications.
Uniqueness
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the methoxypyridinyl group, which enhances its binding affinity and specificity for certain biological targets. This structural feature also contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
596825-48-8 |
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Molecular Formula |
C11H8ClN5O |
Molecular Weight |
261.67 g/mol |
IUPAC Name |
6-chloro-3-(6-methoxypyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H8ClN5O/c1-18-10-4-2-3-7(13-10)11-15-14-9-6-5-8(12)16-17(9)11/h2-6H,1H3 |
InChI Key |
KDYDVZHXSYDVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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